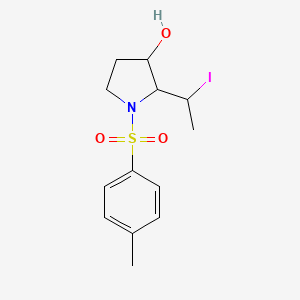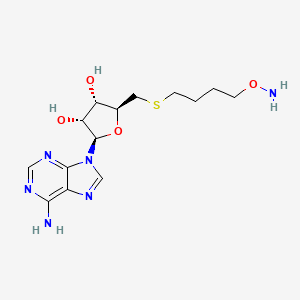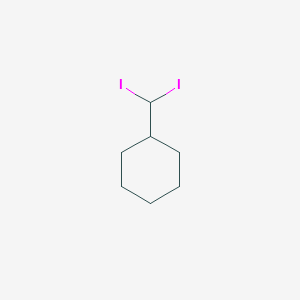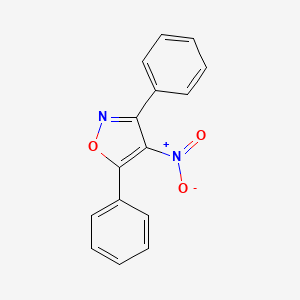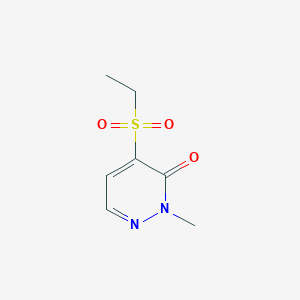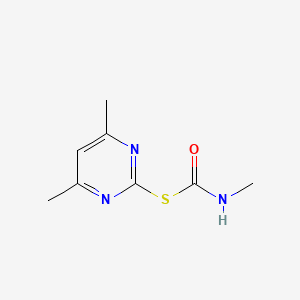
Carbamothioic acid, methyl-, S-(4,6-dimethyl-2-pyrimidinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate: is a chemical compound with the molecular formula C₈H₁₁N₃OS and a molecular weight of 197.26 g/mol . It is a heterocyclic compound that contains a pyrimidine ring substituted with dimethyl groups and a methylcarbamothioate moiety. This compound is primarily used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds .
Medicine: It is also explored for its antimicrobial and anticancer properties .
Industry: In the industrial sector, S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- S-(4,6-Dimethylpyrimidin-2-yl) N-methylcarbamothioate
- S-Boc-2-mercapto-4,6-dimethylpyrimidine
- 2-tert-butoxycarbonylthio-4,6-dimethylpyrimidine
Comparison: S-(4,6-Dimethylpyrimidin-2-yl) methylcarbamothioate is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a methylcarbamothioate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with molecular targets .
Propriétés
Numéro CAS |
61887-69-2 |
|---|---|
Formule moléculaire |
C8H11N3OS |
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
S-(4,6-dimethylpyrimidin-2-yl) N-methylcarbamothioate |
InChI |
InChI=1S/C8H11N3OS/c1-5-4-6(2)11-7(10-5)13-8(12)9-3/h4H,1-3H3,(H,9,12) |
Clé InChI |
NENZFVGVGOJQAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SC(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





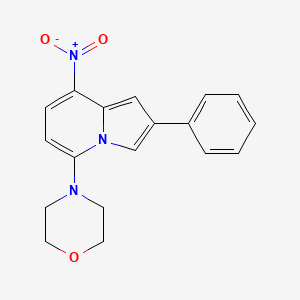
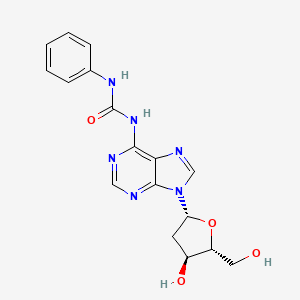
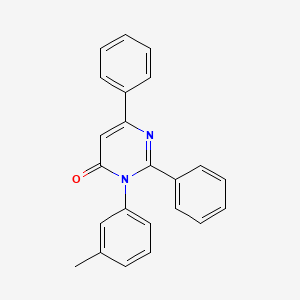
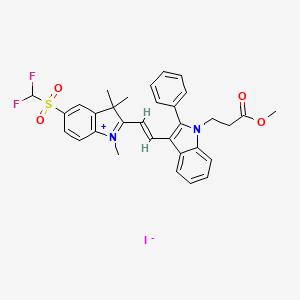

![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
